molecular formula C20H12F4N2O2 B11643093 N,N'-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide

N,N'-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide

Cat. No.: B11643093
M. Wt: 388.3 g/mol
InChI Key: XKQZMWCZNIPDGW-UHFFFAOYSA-N
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Description

N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound with the molecular formula C20H12F4N2O2 It is known for its unique chemical structure, which includes two 3,4-difluorophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 3,4-difluoroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1,N3-BIS(3,4-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
  • N1,N3-BIS(3,4-DIMETHOXYPHENYL)BENZENE-1,3-DICARBOXAMIDE
  • N1,N3-BIS(3,4-DIMETHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE

Uniqueness

N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H12F4N2O2

Molecular Weight

388.3 g/mol

IUPAC Name

1-N,3-N-bis(3,4-difluorophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H12F4N2O2/c21-15-6-4-13(9-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-16(22)18(24)10-14/h1-10H,(H,25,27)(H,26,28)

InChI Key

XKQZMWCZNIPDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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